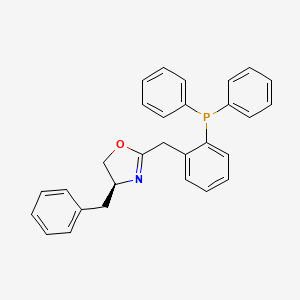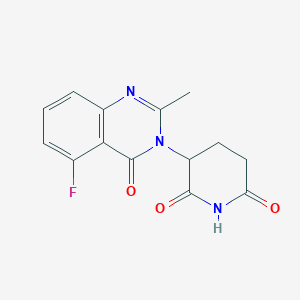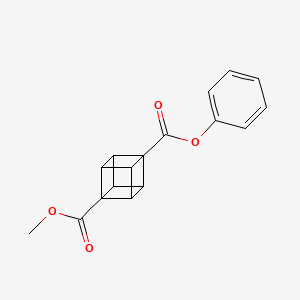
(R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical reactions, making it a valuable tool in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative.
Introduction of the diphenylphosphino group: This step involves the reaction of the oxazole intermediate with a diphenylphosphine reagent under suitable conditions, such as the presence of a base.
Chiral resolution: The final step involves the separation of the enantiomers to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
化学反应分析
Types of Reactions
®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The diphenylphosphino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the diphenylphosphino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.
Biology and Medicine
The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals. It can be used to produce enantiomerically pure drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry
In the industrial sector, ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is employed in the large-scale production of chiral intermediates and fine chemicals. Its use in catalytic processes enhances the efficiency and selectivity of chemical manufacturing.
作用机制
The mechanism by which ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole exerts its effects involves coordination to metal centers in catalytic complexes. The chiral environment created by the ligand influences the stereochemistry of the reaction, leading to the preferential formation of one enantiomer over the other.
相似化合物的比较
Similar Compounds
(S)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole: The enantiomer of the compound , used in similar applications but with opposite chirality.
2-(Diphenylphosphino)benzylamine: A related compound lacking the oxazole ring, used as a ligand in different catalytic processes.
4-Isopropyl-4,5-dihydrooxazole: A simpler oxazole derivative without the diphenylphosphino group.
Uniqueness
®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is unique due to its combination of a chiral oxazole ring and a diphenylphosphino group. This structure provides both steric and electronic properties that enhance its performance as a chiral ligand in asymmetric catalysis.
属性
IUPAC Name |
diphenyl-[2-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26NOP/c1-19(2)23-18-27-25(26-23)17-20-11-9-10-16-24(20)28(21-12-5-3-6-13-21)22-14-7-4-8-15-22/h3-16,19,23H,17-18H2,1-2H3/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXIGFYNGNEKSA-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26NOP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride](/img/structure/B8252623.png)

![3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine](/img/structure/B8252646.png)


![4-[3,5-bis(4-formyl-3-methoxyphenyl)phenyl]-2-methoxybenzaldehyde](/img/structure/B8252662.png)




